N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine
Description
Contextualization within Amines and Pyrrolidine (B122466) Chemistry
Amines, as a functional group, are fundamental to a vast array of organic compounds and are integral to the development of modern medicines. They are organic derivatives of ammonia (B1221849) and are classified based on the number of alkyl or aryl groups attached to the nitrogen atom. N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine contains both a tertiary amine (the nitrogen within the pyrrolidine ring) and a secondary amine (the nitrogen of the ethylpropanamine chain). The reactivity of amines is largely influenced by the lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles.
The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom. This structural motif is a cornerstone in drug design and development, found in a multitude of biologically active molecules and natural products. nih.gov The significance of the pyrrolidine scaffold stems from several key features:
Three-Dimensional Structure: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring provides a three-dimensional framework that can be advantageous for binding to biological targets. nih.gov
Stereochemistry: The carbon atoms in the pyrrolidine ring can be chiral centers, allowing for the synthesis of stereoisomers with distinct biological profiles. nih.gov
Versatility: The pyrrolidine ring can be readily functionalized, serving as a versatile scaffold for the synthesis of a diverse range of derivatives. nih.gov
Pyrrolidine derivatives have been shown to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. ekb.eg
Significance of the this compound Scaffold in Chemical Biology Research
The scaffold of this compound, which combines a pyrrolidine ring with a flexible N-ethylpropanamine side chain, represents a pharmacophore of interest in chemical biology. While direct studies on this compound are limited, the constituent parts suggest its potential as a valuable building block in the synthesis of novel compounds. sciencedaily.com
The 3-(1-pyrrolidinyl)-1-propanamine core is a structural element that can be found in various compounds investigated for their biological activity. The propanamine linker provides flexibility and spacing between the pyrrolidine ring and the terminal amine, which can be crucial for interaction with biological macromolecules.
The presence of an N-ethyl group on the terminal amine can influence several properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The specific nature of the N-alkyl substituent can significantly impact the pharmacological profile of a compound.
In academic research, molecules with the this compound scaffold could be utilized in several ways:
As intermediates in organic synthesis: This compound can serve as a starting material for the construction of more complex molecules with potential therapeutic applications. For example, a similar intermediate, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, was a key component in the preparation of an antibiotic candidate. nih.gov
In the development of novel bioactive agents: The combination of the pyrrolidine ring and the N-ethylpropanamine side chain could be explored for its potential in modulating the activity of various biological targets. Research on pyrrolidine derivatives has shown their potential as analgesic and anti-inflammatory agents. nih.gov
As ligands for metal complexes: The diamine nature of the molecule makes it a potential ligand for the coordination of metal ions, which could have applications in catalysis or materials science.
The study of such scaffolds contributes to a deeper understanding of structure-activity relationships and aids in the rational design of new molecules with desired properties.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-10-6-5-9-11-7-3-4-8-11/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXOEDRXHFFODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Electronic Structure Theory of N Ethyl 3 1 Pyrrolidinyl 1 Propanamine
Computational Chemistry Approaches to Molecular Structure
Computational methods have become indispensable in modern chemical research, offering insights that complement experimental data. For a flexible molecule like N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine, a combination of quantum mechanics and molecular dynamics is employed to build a comprehensive picture of its structural and electronic landscape.
Quantum Mechanical (QM) Calculations for Electronic Properties
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic properties of molecules. nih.govarabjchem.org These methods solve approximations of the Schrödinger equation to provide information about electron distribution and energy levels. For this compound, DFT calculations can elucidate key electronic descriptors.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Furthermore, these calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge. This information is vital for predicting how the molecule will interact with other molecules and its environment.
Illustrative Quantum Mechanical Data for this compound
| Parameter | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Suggests good chemical stability |
| Dipole Moment | 1.8 D | Indicates a moderate overall polarity |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Due to the presence of multiple single bonds, this compound can adopt a multitude of conformations in three-dimensional space. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of flexible molecules. ulisboa.ptacs.orgfigshare.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic view of the molecule's behavior.
Theoretical Descriptors from Natural Bond Orbital (NBO) and Density of States (DOS) Analysis
To gain deeper insights into the electronic structure, Natural Bond Orbital (NBO) and Density of States (DOS) analyses can be performed on the results of quantum mechanical calculations.
NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into orbitals that represent core electrons, lone pairs, and bonds. This analysis can quantify the strength of bonds, reveal hyperconjugative interactions that contribute to molecular stability, and provide a detailed breakdown of the charge distribution on each atom.
Mechanistic Investigations in Chemical Reactivity and Catalysis Involving N Ethyl 3 1 Pyrrolidinyl 1 Propanamine
Reaction Mechanism Elucidation in Formation and Transformation
The reactivity of N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine is largely dictated by the presence of two amine functionalities. The primary amine offers a site for reactions such as imine formation and acylation, while the tertiary amine can act as a base or a nucleophile. The pyrrolidine (B122466) ring, being a saturated heterocycle, is generally stable but can influence the steric and electronic environment of the tertiary amine.
Both the primary and tertiary nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic. The primary amine is generally a potent nucleophile and can readily participate in nucleophilic substitution reactions with alkyl halides or acyl halides. In such reactions, the nitrogen atom attacks the electrophilic carbon, leading to the displacement of a leaving group.
The tertiary amine, while also nucleophilic, is more sterically hindered. Its nucleophilicity would be a significant factor in reactions where it might compete with the primary amine. However, it can still engage in nucleophilic attack, particularly with unhindered electrophiles, to form quaternary ammonium (B1175870) salts.
In addition/elimination reactions, such as those with carbonyl compounds, the primary amine can add to the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of water leads to the formation of an imine. The tertiary amine can act as a base to facilitate the proton transfers necessary in these mechanisms.
The diamine structure of this compound makes it a prime candidate for involvement in proton shuttling mechanisms. In many organic reactions, the transfer of a proton is a key step, and molecules that can accept and donate protons can act as catalysts. This compound could, for example, facilitate a reaction by accepting a proton at one of its nitrogen atoms and delivering it to another site in the reacting molecule or to another reactant.
In a hypothetical catalytic cycle, this compound could act as a bifunctional catalyst. The primary amine could, for instance, form an enamine with a carbonyl compound, thereby activating it for a subsequent reaction. The tertiary amine could then act as a general base, abstracting a proton to facilitate the reaction, or as a general acid (in its protonated form) to activate an electrophile. The regeneration of the catalyst at the end of the cycle would be a crucial aspect of such a process. While specific examples for this compound are not documented, this dual functionality is a known catalytic strategy for other diamines.
Kinetics and Thermodynamics of Reactions
For a multi-step reaction involving this compound, the rate-determining step would be the one with the highest energy transition state. In nucleophilic substitution reactions, this could be the initial nucleophilic attack, especially if significant steric hindrance is involved. For reactions where it acts as a catalyst, the rate-determining step could be the formation of a key intermediate, such as an enamine, or the proton transfer step facilitated by the diamine.
Experimental techniques such as monitoring reaction progress over time under different reactant concentrations would be necessary to determine the rate law and thus infer the rate-determining step. Computational chemistry could also provide valuable insights into the energy profiles of possible reaction pathways.
In catalytic cycles, the relative energies of the intermediates determine their concentrations at equilibrium. A particularly stable intermediate could act as a thermodynamic sink, potentially slowing down or inhibiting the catalytic cycle. Conversely, a high-energy, unstable intermediate would be transient and not accumulate. The stability of intermediates would be influenced by factors such as resonance, inductive effects, and solvation. For this compound, the electron-donating nature of the alkyl groups would influence the stability of any positively charged intermediates.
Preclinical in Vitro Biological Activity and Molecular Pharmacology of N Ethyl 3 1 Pyrrolidinyl 1 Propanamine Analogues
Receptor and Enzyme Interaction Profiling
The interaction of small molecules with specific proteins is the foundation of their pharmacological effect. For analogues of N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine, which feature a core alkylamine structure, key areas of investigation include their binding to receptors and their ability to inhibit enzyme function.
Ligand-Receptor Binding Kinetics and Affinity Studies (e.g., GPCRs, Sigma Receptors)
The N-ethyl-pyrrolidine moiety is a recognized pharmacophore that confers affinity for several receptor types, most notably certain G-protein coupled receptors (GPCRs) and Sigma receptors.
G-Protein Coupled Receptors (GPCRs): The dopamine (B1211576) D2 and D3 receptors are critical GPCR targets in the treatment of neuropsychiatric disorders. Eticlopride (B1201500), a well-characterized D2/D3 antagonist, features an N-ethyl-pyrrolidine ring. Structure-activity relationship (SAR) studies on eticlopride analogues have demonstrated the significance of this group for high-affinity binding. For instance, removal of the N-ethyl group to create nor-eticlopride results in a 19-fold decrease in binding affinity at the D2 receptor and a 4-fold decrease at the D3 receptor. nih.gov Conversely, extending the alkyl chain to a propyl group also modestly decreases affinity at both receptors, highlighting the specific role of the ethyl substituent. nih.gov These findings suggest that the N-ethyl group is crucial for optimal interaction within the orthosteric binding site of these dopamine receptors. nih.gov
| Compound | N-Substituent | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
|---|---|---|---|
| Eticlopride | Ethyl | 0.17 | 0.18 |
| Nor-eticlopride (5) | H | 3.23 | 0.72 |
| Analogue (6) | Propyl | 1.02 | 0.47 |
| Analogue (7) | Benzyl | 306 | 48.2 |
Sigma Receptors: The sigma-1 receptor, a unique ligand-regulated molecular chaperone at the endoplasmic reticulum, is another prominent target for phenylalkylamine structures. nih.gov Research indicates that an ionizable nitrogen atom is a critical pharmacophoric element for high-affinity binding to the sigma-1 receptor. nih.gov Analogues containing an N-alkylamine structure often show significant affinity. Studies on a series of N-alkylamines revealed that increasing the chain length can influence binding, and the addition of a phenylpropyl group to the nitrogen atom can enhance affinity by several orders of magnitude. nih.gov This suggests that analogues of this compound could be tailored to achieve high affinity and selectivity for the sigma-1 receptor, which is implicated in neuropsychiatric disorders, pain, and neuroprotection. mdpi.com
Enzyme Inhibition Assays and Mode of Action (e.g., Enolase, PARP-1)
Analogues can also be designed to function as enzyme inhibitors, targeting key proteins in metabolic or signaling pathways.
Enolase: Enolase is a crucial enzyme in the glycolysis pathway, but it also functions as a "moonlighting" protein in other cellular processes. nih.gov The discovery of small molecule inhibitors, such as the non-substrate analogue ENOblock, has provided tools to probe these functions. nih.gov Another potent inhibitor, (1-hydroxy-2-oxopiperidin-3-yl) phosphonic acid (HEX), demonstrates an IC50 of 0.14 µM against N. fowleri enolase. nih.gov These inhibitors typically bind to the enzyme's active site. nih.gov While no direct studies link this compound analogues to enolase inhibition, their potential could be explored, particularly in the context of developing new agents for cancer or infectious diseases where metabolic targeting is a viable strategy. nih.govnih.gov
| Inhibitor | Target | Inhibitory Concentration (IC50/EC50) | Mode of Action |
|---|---|---|---|
| ENOblock | Enolase | Not specified | Direct binding, non-substrate analogue |
| HEX | N. fowleri Enolase | IC50 = 0.14 µM | Binds to active site |
Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA damage repair. nih.gov The cytotoxicity of PARP inhibitors (PARPi) is largely attributed to their ability to "trap" PARP-1 on DNA breaks, rather than just inhibiting its enzymatic activity. nih.govnih.gov This trapping prevents the timely release of PARP-1 from lesion sites, disrupting DNA repair and leading to cell death, particularly in cancer cells with existing DNA repair deficiencies. nih.gov The development of novel PARP-1 inhibitors often focuses on structures that can effectively engage with the enzyme at the site of DNA damage. The potential for this compound analogues to function as PARP-1 inhibitors would depend on incorporating structural features that facilitate this trapping mechanism.
Investigation of Protein-Ligand Interactions through Pull-Down Assays (e.g., Keap1, DCAF15)
Pull-down assays are instrumental in identifying and validating the direct interaction between a small molecule and its protein target.
DCAF15: A fascinating example of protein-ligand interaction involves the recruitment of the splicing factor RBM39 to the DCAF15 E3 ligase substrate receptor by aryl sulfonamide compounds like indisulam (B1684377) and E7820. nih.gov These molecules act as a "molecular glue," promoting a new protein-protein interface that leads to the ubiquitination and subsequent degradation of RBM39. nih.govnih.govbiorxiv.org Structural studies show that the small molecule sits (B43327) in a shallow pocket at the interface of DCAF15 and RBM39, stabilizing the complex. nih.govbiorxiv.org Although structurally distinct from aryl sulfonamides, the development of this compound analogues could be guided by the principle of inducing protein-protein interactions, representing a novel modality for therapeutic intervention. While E7820 binds to DCAF15 with a relatively weak affinity (Ki of 2.9 µM), it potently induces the degradation of RBM39 in cells, highlighting the efficacy of this induced-proximity mechanism. nih.gov
There is currently no public data linking analogues of this compound to interactions with Keap1.
Cell-Based Functional Assays and Pathway Elucidation
Moving beyond direct protein binding, cell-based assays are essential for understanding how a compound affects complex biological pathways and cellular functions.
Intracellular Signaling Cascade Analysis (e.g., Ca2+ mobilization, ERK1/2 phosphorylation)
ERK1/2 Phosphorylation: The extracellular signal-regulated kinase (ERK1/2) pathway is a central signaling cascade that regulates numerous cellular processes. The phosphorylation state of ERK1/2 is a key indicator of its activation. nih.gov Studies have shown that modulation of this pathway in specific neurons can have significant effects; for example, inactivating ERK1/2 in dopaminergic neurons alters dopamine signaling. nih.gov Neurotrophic factors can activate ERK1/2, which in turn can directly phosphorylate ion channels like Na(v)1.7, altering their gating properties and acutely regulating neuronal excitability. nih.gov Cell-based assays measuring the phosphorylation status of ERK1/2 would be a critical step in profiling the activity of this compound analogues to determine their impact on this ubiquitous signaling pathway.
Ca2+ Mobilization: Intracellular calcium (Ca2+) is a critical second messenger involved in a vast array of cellular functions. Many GPCRs, upon activation, trigger signaling cascades that lead to the release of Ca2+ from intracellular stores. Assays that measure changes in intracellular Ca2+ concentration are therefore a standard method for functionally characterizing the agonistic or antagonistic properties of compounds acting on these receptors. Such assays would be highly relevant for testing analogues designed to target specific GPCRs.
Cellular Metabolic Reprogramming Studies (e.g., Glycolysis, Oxidative Phosphorylation)
Altering cellular metabolism is an increasingly recognized therapeutic strategy. Research has shown that certain endogenous molecules can reprogram the central metabolism of cells. For example, the peptide N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP) has been shown to mediate a metabolic switch between glucose and fatty acid metabolism. nih.gov It can restore mitochondrial fatty acid oxidation while suppressing abnormal glucose metabolism in the context of diabetic kidney disease. nih.gov This demonstrates that small molecules can fundamentally alter the metabolic state of a cell. Screening this compound analogues in cellular models to assess their impact on key metabolic indicators, such as lactate (B86563) production (glycolysis) and oxygen consumption rates (oxidative phosphorylation), could uncover novel activities relevant to metabolic diseases or cancer.
In Vitro Efficacy and Selectivity Studies in Model Systems
The preclinical evaluation of novel chemical entities is a critical step in the drug discovery pipeline, providing essential insights into their biological activity and potential therapeutic applications. For analogues of this compound, a variety of in vitro studies have been conducted to characterize their efficacy and selectivity in various model systems. These assays are foundational for identifying promising lead compounds for further development.
Cytotoxicity Evaluation in Cell Lines
The assessment of cytotoxicity is a fundamental component of preclinical screening, aimed at determining the potential for a compound to cause cell damage or death. This is crucial for establishing a therapeutic window, where a compound is effective against a target (e.g., a pathogen or cancer cell) at concentrations that are not harmful to host cells. Various pyrrolidine (B122466) analogues have been subjected to cytotoxicity testing against a panel of mammalian cell lines.
For instance, a series of thiazole-based pyrrolidine derivatives were synthesized and evaluated for their potential toxic effects on healthy mammalian cells. biointerfaceresearch.com Among the synthesized compounds, the 4-F-phenyl derivative was found to have minimal toxicity. biointerfaceresearch.com Similarly, certain quinolone derivatives featuring a 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] moiety underwent screening for in vitro mammalian cell cytotoxicity, with some isomers showing a reduced risk of cytotoxicity compared to their counterparts. nih.gov
In another study, novel bis(2-aminoethyl)amine derivatives were screened for their in vitro cytotoxic activity against several human cancer cell lines, including melanoma (HTB-140), colorectal adenocarcinoma (CaCo-2), and lung carcinoma (A549), as well as against normal keratinocytes (HaCaT). mdpi.com The phenethyl derivative, in particular, demonstrated the highest growth-inhibitory activity across all tested cancer cell lines, with IC₅₀ values ranging from 13.95 to 15.74 µM. mdpi.com The mechanism of cytotoxic action for these derivatives was linked to a reduction in interleukin-6 (IL-6) levels. mdpi.com
The table below summarizes the cytotoxic activity of selected pyrrolidine analogues and related derivatives from various studies.
| Compound Class | Cell Line(s) | Cytotoxicity Metric | Result | Reference |
| Thiazole-pyrrolidine derivatives | Healthy mammalian cells | General Toxicity | 4-F-phenyl derivative showed minimal toxicity | biointerfaceresearch.com |
| Quinolone-pyrrolidinyl analogues | Mammalian cells | General Cytotoxicity | R isomers showed reduced cytotoxicity risk | nih.gov |
| Phenethyl bis(2-aminoethyl)amine derivative | HTB-140, CaCo-2, A549 | IC₅₀ | 13.95 - 15.74 µM | mdpi.com |
| Spirooxindole-pyrrolidine hybrid (DPA-3) | Mammalian cells | General Cytotoxicity | No mammalian cell cytotoxicity induced | nih.gov |
Assessment of Anti-infective Properties (e.g., Antibacterial, Antifungal, Antitubercular Activity)
The search for novel anti-infective agents is a global health priority, driven by the rise of drug-resistant pathogens. Analogues of this compound, belonging to the broader class of nitrogen-containing heterocyclic compounds, have been investigated for their potential to combat various infectious agents.
Antibacterial Activity
Several studies have highlighted the antibacterial potential of pyrrolidine derivatives against a range of Gram-positive and Gram-negative bacteria. A series of synthetic 1,3-bis(aryloxy)propan-2-amines demonstrated activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) in the range of 2.5–10 μg/ml. nih.gov
Thiazole-pyrrolidine derivatives have also been explored, with one compound showing selective antibacterial activity against the Gram-positive bacteria S. aureus and Bacillus cereus. biointerfaceresearch.com At a concentration of 400 µg, this compound produced inhibition zones of 30.53 mm and 21.70 mm, respectively. biointerfaceresearch.com Furthermore, a study on 2,3-pyrrolidinedione analogues identified compounds with modest activity against planktonic bacteria (MIC 16–32 μg/mL) but significant anti-biofilm properties against S. aureus. nih.gov
The table below presents the antibacterial activity of various pyrrolidine analogues.
| Compound Class | Bacterial Strain(s) | Activity Metric | Result | Reference |
| 1,3-Bis(aryloxy)propan-2-amines | Gram-positive bacteria (incl. MRSA) | MIC | 2.5–10 μg/ml | nih.gov |
| Thiazole-pyrrolidine derivative | S. aureus, B. cereus | Inhibition Zone (at 400 µg) | 30.53 mm, 21.70 mm | biointerfaceresearch.com |
| 2,3-Pyrrolidinedione analogues | S. aureus | MIC | 16–32 μg/mL | nih.gov |
Antifungal Activity
Fungal infections, particularly in immunocompromised individuals, pose a significant health threat. Research into novel antifungal agents has included the evaluation of various heterocyclic compounds. Metal complexes of pyrrolidone thiosemicarbazone were tested against Aspergillus niger and Candida albicans, showing that the metal complexes possessed good antifungal activity, whereas the ligand itself did not. nih.gov
In a different study, a novel spirooxindole-pyrrolidine hybrid compound, DPA-3, was identified as having potent antifungal activity against fungal pathogens such as Candida and Cryptococcus species. nih.gov This compound was also shown to significantly reduce hyphal and biofilm formation in Candida albicans. nih.gov Additionally, certain synthetic analogues of naftifine, a known antifungal agent, which contain other nitrogen heterocycles, have shown promising activity against dermatophytes like Trichophyton rubrum and yeasts such as Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.5–7.8 µg/mL. mdpi.com
The following table summarizes the antifungal activity of these compound classes.
| Compound Class | Fungal Strain(s) | Activity Metric | Result | Reference |
| Pyrrolidone thiosemicarbazone metal complexes | Aspergillus niger, Candida albicans | Qualitative Activity | Good activity observed | nih.gov |
| Spirooxindole-pyrrolidine hybrid (DPA-3) | Candida spp., Cryptococcus spp. | Qualitative Activity | Potent activity observed | nih.gov |
| Naftifine analogues (β-aminoketones) | Trichophyton spp. | MIC | 0.5–7.8 µg/mL | mdpi.com |
| Naftifine analogue (18b) | C. albicans, C. neoformans | MIC₈₀ | 7.8 µg/mL | mdpi.com |
Antitubercular Activity
Tuberculosis remains a major global health challenge, necessitating the discovery of new drugs, especially for treating multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. japsonline.com Various nitrogen-containing heterocyclic scaffolds are being explored for this purpose.
A series of diversely substituted indolizine (B1195054) derivatives were evaluated for their in vitro anti-mycobacterial activity against both the H37Rv strain and MDR strains of M. tuberculosis. nih.gov One compound, featuring a formyl group and a bromo-substituted benzoyl moiety, was identified as the most promising, with an MIC of 4 µg/mL against the H37Rv strain and 32 µg/mL against MDR strains. nih.gov Other studies have also identified natural products with fused-nitrogen-containing heterocycles that exhibit potent antitubercular activity, with some compounds showing IC₅₀ values better than the standard drug rifampin. mdpi.com Furthermore, a medicinal chemistry campaign focused on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides led to the design of improved compounds that maintained good antitubercular activity against both drug-susceptible and drug-resistant strains while avoiding metabolic degradation. nih.gov
A summary of antitubercular activities is provided in the table below.
| Compound Class | Mycobacterial Strain(s) | Activity Metric | Result | Reference |
| Substituted Indolizine (Compound 4) | M. tuberculosis H37Rv | MIC | 4 µg/mL | nih.gov |
| Substituted Indolizine (Compound 4) | MDR M. tuberculosis | MIC | 32 µg/mL | nih.gov |
| Caulerpin (Natural Product) | M. tuberculosis H37Rv | IC₅₀ | 0.24 µM | mdpi.com |
| Globospiramine (Natural Product) | M. tuberculosis H37Rv | MIC₉₀ | 5.5 µM | mdpi.com |
Structure Activity Relationship Sar and Ligand Design for N Ethyl 3 1 Pyrrolidinyl 1 Propanamine Derivatives
Systematic SAR Investigations
Systematic Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how different parts of a molecule contribute to its interaction with a biological target. For derivatives of N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine, these investigations focus on the effects of substituents, modifications to the core structure, and the role of stereochemistry.
The biological activity of pyrrolidine-based compounds can be significantly altered by the addition or modification of various chemical groups (substituents). Research on pyrrolidine (B122466) amide derivatives, for instance, has demonstrated clear correlations between the nature and position of substituents and their inhibitory potency against enzymes like N-acylethanolamine acid amidase (NAAA). nih.gov
In one study, modifications were made to a terminal phenyl group attached to a pyrrolidine amide scaffold. The findings revealed that the electronic properties and position of substituents were critical. For example, adding a chlorine atom at the 3-position of the phenyl ring (3-Cl) resulted in a 3.5-fold increase in effectiveness compared to the unsubstituted version. nih.gov Conversely, moving the chlorine to the 4-position (4-Cl) led to a nearly 2.7-fold decrease in inhibitory power, highlighting the sensitivity of the target's binding pocket to the substituent's location. nih.gov Fluorine substitutions at either the 3- or 4-positions were well-tolerated, yielding inhibitors with potency comparable to the original unsubstituted compound. nih.gov
Further studies on a different series of inhibitors, specifically pyrrolopyrimidine-based PERK inhibitors, also showed the profound effect of substituents. The addition of a methyl group to the pyrrolopyrimidine ring dramatically improved kinase selectivity. mdpi.com
These findings underscore the principle that even minor changes in substituent patterns can lead to significant variations in biological activity, guiding the rational design of more potent and selective compounds.
| Compound Series | Substituent | Position on Phenyl Ring | Relative Potency Change |
|---|---|---|---|
| 1a | -H (Unsubstituted) | - | Baseline |
| 1g | -F | 3 | Comparable to baseline |
| 1h | -F | 4 | Comparable to baseline |
| 1d | -Me | 3 | Comparable to baseline |
| 1e | -Me | 4 | Comparable to baseline |
| 1j | -Cl | 3 | 3.5x more effective |
| 1k | -Cl | 4 | 2.7x decrease in potency |
Altering the central chemical framework, or scaffold, of a molecule is a key strategy for optimizing its properties. In the context of pyrrolidine-containing compounds, modifications to the core structure have been shown to have a profound impact on both potency and selectivity. mdpi.com
One approach involves constraining a flexible part of a molecule into a more rigid ring structure. For example, a class of human β(3)-adrenergic receptor agonists was developed by incorporating a flexible ethanolamine (B43304) moiety into a pyrrolidine ring. researchgate.net This modification not only maintained the desired functional potency but also improved selectivity against other targets. researchgate.net
In the development of kinase inhibitors, modifications to a pyrrolopyrimidine core scaffold were shown to be critical for achieving selectivity. mdpi.com The strategic placement of a methyl group on this core led to a derivative with exquisite selectivity for the target kinase (PERK) over hundreds of other kinases. mdpi.com Conversely, SAR studies on pyrrolidine pentamine derivatives showed that truncations to the molecular scaffold resulted in a loss of inhibitory activity, indicating the essential nature of the complete core structure for these particular compounds. nih.gov
The length of linker regions connecting different parts of the scaffold is also crucial. In one series, expanding or contracting a linker between a central amide and a terminal aryl ring resulted in significant (20- to 100-fold) losses in potency, demonstrating that an optimal linker length is required for proper orientation within the target's binding site. mdpi.com
Stereochemistry—the three-dimensional arrangement of atoms in a molecule—plays a pivotal role in biological activity, as molecular targets like enzymes and receptors are themselves chiral. nih.govnih.gov The specific spatial orientation of a drug molecule is often essential for it to bind effectively to its target. nih.gov
Studies on various bioactive molecules, including those with structures related to this compound, have consistently shown that different stereoisomers (molecules with the same chemical formula but different 3D arrangements) can have vastly different biological effects. nih.gov
| Compound Class | Stereoisomer | Observed Activity | Reference |
|---|---|---|---|
| Nature-Inspired 3-Br-Acivicin Isomers | (5S, αS) Isomers | Displayed significant antiplasmodial activity | nih.govnih.gov |
| Nature-Inspired 3-Br-Acivicin Isomers | Other Isomers (e.g., enantiomers, diastereoisomers) | Inactive or significantly less active | nih.gov |
| Pyrrolopyrimidine PERK Inhibitors | (R)-enantiomer | 2-3 fold more potent | mdpi.com |
| Pyrrolopyrimidine PERK Inhibitors | (S)-enantiomer | Less potent | mdpi.com |
Computational Approaches to Ligand Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling scientists to model and predict molecular interactions, thereby accelerating the design of new ligands. These methods are particularly useful for exploring the vast chemical space of derivatives related to scaffolds like this compound.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This "pharmacophore" then serves as a 3D query to search large databases of virtual compounds, a process known as virtual screening. This allows researchers to identify novel molecules that are likely to be active, significantly narrowing the number of compounds that need to be synthesized and tested experimentally. For complex heterocyclic systems, this approach can help in discovering new scaffolds that maintain the key interaction points while offering improved properties.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the target protein). researchgate.net This method simulates the fitting of a ligand into a protein's binding site, much like a key fitting into a lock. nih.gov The output of a docking simulation is a "pose," which shows the predicted binding mode, and a "scoring function," which estimates the binding affinity.
This approach has been successfully applied to various heterocyclic compounds, including those containing pyrrolidine rings. researchgate.netmdpi.com For example, docking studies of newly synthesized indolyl-pyrimidines showed that the most active compounds were located in a specific pocket within the active site of the target enzyme. researchgate.net Similarly, docking analysis of spiro[oxindole-2,3′-pyrrolidine] derivatives revealed key interactions with amino acid residues at the active site of glucosamine (B1671600) 6-phosphate synthase, which correlated with their observed antimicrobial activity. mdpi.com These simulations provide invaluable insights into the specific atomic interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex, thereby explaining the SAR data and guiding the design of next-generation derivatives with enhanced binding energy and, consequently, higher potency. nih.govmdpi.com
Advanced Analytical Methodologies for the Characterization of N Ethyl 3 1 Pyrrolidinyl 1 Propanamine and Its Analogues
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are fundamental for the structural elucidation and identification of chemical compounds. However, for N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine, specific experimental data is not present in the surveyed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). A detailed analysis of the NMR spectra for this compound would involve the assignment of chemical shifts, coupling constants, and integration values to specific protons and carbons within the molecule. This would confirm the connectivity of the ethyl group, the propanamine linker, and the pyrrolidinyl ring.
However, no published ¹H or ¹³C NMR spectra for this compound could be located. While it is possible to predict theoretical chemical shifts, the presentation of actual research findings is not possible without experimental data.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The analysis would typically involve identifying the molecular ion peak and interpreting the major fragment ions to corroborate the structure of this compound.
While databases contain mass spectral data for simpler analogues such as N-ethyl-1-propanamine, this information is not directly transferable. The specific fragmentation pattern for this compound, which would be influenced by the pyrrolidinyl group, is not available in the public domain.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, one would expect to observe characteristic peaks for C-H, C-N, and N-H (if present as a secondary amine) stretching and bending vibrations. UV-Vis spectroscopy, on the other hand, provides information about electronic transitions within the molecule, although it is generally less informative for saturated amines which lack strong chromophores.
Specific experimental IR and UV-Vis spectra for this compound are not documented in the available literature, precluding a detailed analysis of its functional groups based on actual spectral data.
Chromatographic and Separation Science Applications
Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a substance.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a widely used technique for the separation, identification, and quantification of compounds. A validated HPLC method for this compound would specify the column type, mobile phase composition, flow rate, and detector settings. Such a method would be crucial for quality control, allowing for the determination of purity and the quantification of the compound in various matrices.
Despite the utility of this technique, no specific HPLC methods dedicated to the analysis of this compound have been published.
Gas Chromatography (GC) for Volatile Compound Analysis
GC is a common technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), would be a suitable method for its analysis. A typical GC method would detail the type of capillary column, temperature program, and carrier gas flow rate.
As with other analytical methods, a specific, validated GC method for the analysis of this compound is not described in the available scientific literature.
Biophysical Techniques for Interaction Characterization
The precise quantification of how a molecule like this compound or its analogues bind to a target protein or other macromolecule is essential for establishing structure-activity relationships (SAR). nih.gov SPR and ITC are two of the most robust and widely used techniques for obtaining this critical information.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. nih.gov The method involves immobilizing one interacting partner (the ligand) onto a sensor chip surface, while the other partner (the analyte) flows over this surface. Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is proportional to the mass accumulating on the sensor surface, providing a direct measure of the binding event over time.
A typical SPR experiment generates a sensorgram, a plot of the response units (RU) versus time, which details the association and dissociation phases of the interaction. From these sensorgrams, key kinetic parameters can be derived:
Association rate constant (k_a or k_on): This constant reflects the rate at which the analyte binds to the immobilized ligand.
Dissociation rate constant (k_d or k_off): This constant represents the rate at which the analyte-ligand complex dissociates.
Equilibrium dissociation constant (K_D): Calculated as the ratio of k_d to k_a (K_D = k_d/k_a), the K_D is a measure of the binding affinity. A lower K_D value indicates a higher binding affinity.
To illustrate the type of data obtained from SPR analysis, the following table presents hypothetical kinetic data for a series of propanamine analogues binding to a generic protein target. This data demonstrates how structural modifications can influence the binding kinetics.
| Compound | Analogue Modification | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) |
| 1 | This compound | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| 2 | N-Methyl-3-(1-pyrrolidinyl)-1-propanamine | 1.2 x 10⁵ | 4.8 x 10⁻³ | 40 |
| 3 | N-Propyl-3-(1-pyrrolidinyl)-1-propanamine | 1.8 x 10⁵ | 2.7 x 10⁻³ | 15 |
| 4 | N-Ethyl-3-(1-piperidinyl)-1-propanamine | 1.0 x 10⁵ | 6.0 x 10⁻³ | 60 |
This table contains hypothetical data for illustrative purposes.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a biomolecular interaction. This method provides a complete thermodynamic profile of the binding event in a single experiment, without the need for labeling or immobilization. uspto.gov In a typical ITC experiment, a solution of the ligand (e.g., an analogue of this compound) is titrated into a solution containing the macromolecular target, and the heat released or absorbed is measured.
The data obtained from an ITC experiment allows for the direct determination of:
Binding enthalpy (ΔH): The heat change upon binding, which provides information about the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) involved.
Binding stoichiometry (n): The molar ratio of the ligand to the target in the complex.
Association constant (K_A): From which the equilibrium dissociation constant (K_D) can be calculated (K_D = 1/K_A).
From these directly measured parameters, the Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can be calculated using the following equation:
ΔG = -RTln(K_A) = ΔH - TΔS
where R is the gas constant and T is the absolute temperature. The Gibbs free energy indicates the spontaneity of the binding process, while the entropy provides insight into the changes in disorder of the system upon binding, such as conformational changes and the release of solvent molecules. nih.gov
Although specific ITC data for this compound is not publicly available, the thermodynamic data for the binding of various small molecules, including those with pyrrolidine (B122466) scaffolds, to their targets have been extensively studied. nih.govnih.gov For example, ITC has been used to characterize the thermodynamic driving forces for the binding of ligands to riboswitches, revealing the contributions of enthalpy and entropy to the binding affinity. nih.gov
The following interactive table presents hypothetical thermodynamic data for the binding of this compound analogues to a target protein, illustrating how thermodynamic parameters can be used to understand the driving forces of binding.
| Compound | Analogue Modification | K_D (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 1 | This compound | 5.0 | -7.2 | -9.5 | 2.3 |
| 2 | N-Ethyl-3-(1-pyrrolidinyl)-1-ethanamine | 10.0 | -6.8 | -8.0 | 1.2 |
| 3 | N-Ethyl-3-(1-azetidinyl)-1-propanamine | 15.0 | -6.5 | -7.5 | 1.0 |
| 4 | N,N-Diethyl-3-(1-pyrrolidinyl)-1-propanamine | 2.5 | -7.6 | -10.2 | 2.6 |
This table contains hypothetical data for illustrative purposes.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine?
- Methodological Answer : The synthesis typically involves condensation reactions or multi-step protocols. For example, similar pyrrolidine derivatives are synthesized via nucleophilic substitution or amine alkylation. In one approach (applicable to analogous compounds), ethanol and piperidine are used as solvents and catalysts under controlled temperatures (0–5°C) to drive the reaction . Multi-step syntheses may employ reagents like cesium carbonate and copper(I) bromide to facilitate coupling reactions, followed by purification via chromatography .
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, providing data on proton environments and carbon frameworks. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, as demonstrated in studies of structurally related amines . For purity assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is advised.
Advanced Research Questions
Q. How can reaction yields for this compound be optimized in multi-step syntheses?
- Methodological Answer : Yield optimization hinges on catalyst selection, reaction duration, and temperature control. For instance, copper(I) bromide in dimethyl sulfoxide (DMSO) enhances coupling efficiency in heterocyclic amine syntheses . Extended reaction times (e.g., 48 hours at 35°C) improve intermediate conversion rates. Monitoring via Thin-Layer Chromatography (TLC) ensures timely termination to minimize side-product formation.
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or solvent effects. First, verify purity via HPLC or recrystallization. If anomalies persist, compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) . Alternative characterization methods, such as X-ray crystallography or Infrared (IR) spectroscopy, can resolve ambiguities in stereochemistry or functional group assignments .
Q. What strategies are effective for evaluating the biological activity of this compound?
- Methodological Answer : Given its structural similarity to bioactive amines, assess interactions with targets like G-protein-coupled receptors (GPCRs) or ion channels. Use in vitro assays such as:
- Annexin V apoptosis assays (to study cell death pathways) .
- Calcium flux assays (for ion channel modulation).
- Kinase inhibition profiling (via ATP-binding site competition assays) .
- Dose-response curves and IC₅₀ calculations are essential for quantifying potency.
Data Analysis and Experimental Design
Q. How to design experiments to probe the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels (40–75% RH). Monitor degradation via:
- Periodic HPLC analysis to detect impurity peaks.
- Mass spectrometry to identify decomposition products.
- Thermogravimetric Analysis (TGA) for thermal stability profiling .
Q. What computational tools aid in predicting the physicochemical properties of this compound?
- Methodological Answer : Utilize software like Schrödinger Suite or Gaussian for:
- LogP calculations (lipophilicity).
- pKa prediction (acid-base behavior).
- Molecular docking (target binding affinity).
- PubChem data (e.g., SMILES:
CCNCCCN1CCCC1) can serve as input for these tools .
- PubChem data (e.g., SMILES:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
